molecular formula C9H11NO2 B2481643 2-Hydroxy-N-methyl-2-phenylacetamide CAS No. 2019-72-9

2-Hydroxy-N-methyl-2-phenylacetamide

Cat. No.: B2481643
CAS No.: 2019-72-9
M. Wt: 165.192
InChI Key: MXAUJGXTIIVWRS-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methyl-2-phenylacetamide is an organic compound with the molecular formula C9H11NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-methyl-2-phenylacetamide typically involves the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps. The reaction conditions often include the use of anhydrous sodium acetate and methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-methyl-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired product and may include solvents like dichloromethane and catalysts like lutidine .

Major Products

The major products formed from these reactions include phenoxy acids, amines, and substituted phenyl derivatives .

Scientific Research Applications

2-Hydroxy-N-methyl-2-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-methyl-2-phenylacetamide involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Hydroxy-N-methyl-2-phenylacetamide include:

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-hydroxy-N-methyl-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6,8,11H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAUJGXTIIVWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2019-72-9
Record name 2-hydroxy-N-methyl-2-phenylacetamide
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